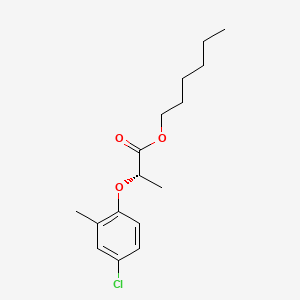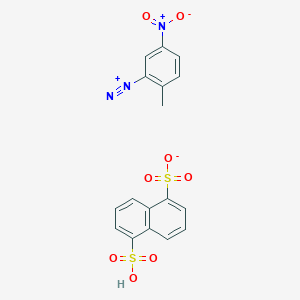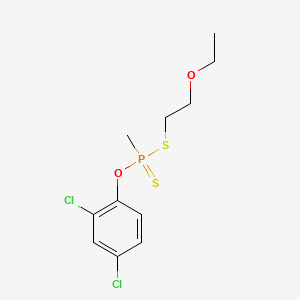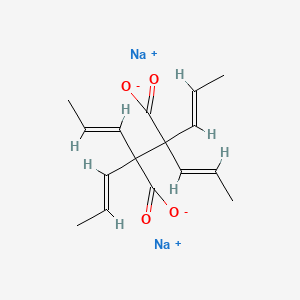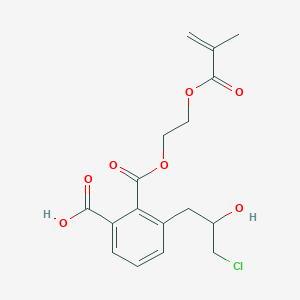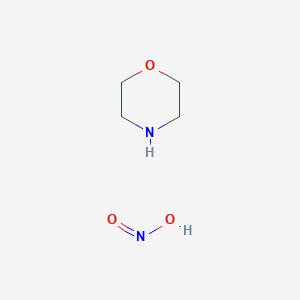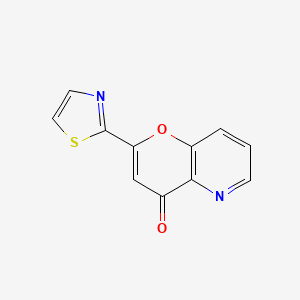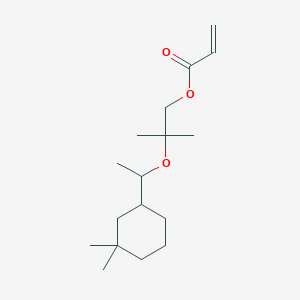![molecular formula C21H34BrNO2 B15179465 [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide CAS No. 25378-64-7](/img/structure/B15179465.png)
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide is a quaternary ammonium compound with a complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide typically involves the reaction of cyclohexylphenylacetic acid with ethylene oxide, followed by quaternization with diethylmethylamine and bromination . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: It is being investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium compounds with different substituents, such as:
- [2-[(Cyclohexylphenylacetyl)oxy]ethyl]dimethylammonium chloride
- [2-[(Cyclohexylphenylacetyl)oxy]ethyl]triethylammonium iodide .
Uniqueness
Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
25378-64-7 |
|---|---|
Molekularformel |
C21H34BrNO2 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H34NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FYRDBUULLGFMLL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


